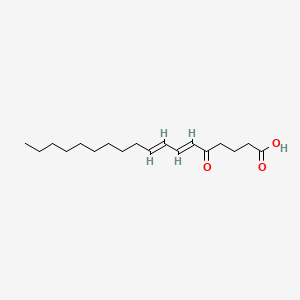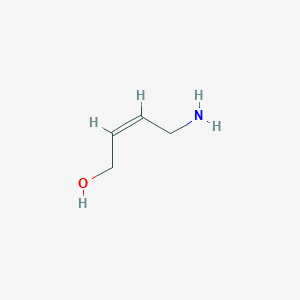
2-Ethoxy-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
2-Ethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. It is characterized by a benzene ring fused with an oxazinone ring, where the oxazinone ring contains an ethoxy group at the second position.
Mecanismo De Acción
Target of Action
The primary targets of 2-Ethoxy-4H-3,1-benzoxazin-4-one are various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . These targets play crucial roles in biological systems, participating in numerous biochemical reactions.
Mode of Action
This compound interacts with its targets through a process of heterocyclic ring opening and ring closure . This interaction results in the formation of novel quinazoline and quinazolinone derivatives .
Result of Action
The molecular and cellular effects of this compound’s action result in the synthesis of quinazolinone derivatives with potential antimicrobial activity . These derivatives have been evaluated for their antimicrobial potential against Gram-negative and Gram-positive bacteria, as well as fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent used in reactions involving this compound can affect the outcome . .
Análisis Bioquímico
Biochemical Properties
2-Ethoxy-4H-3,1-benzoxazin-4-one interacts with various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . It also interacts with a selected sulfur nucleophile, L-cysteine . These interactions play a crucial role in biochemical reactions, influencing the activity of enzymes and proteins .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression and enzyme activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-4H-3,1-benzoxazin-4-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of o-iodoanilines with acid chlorides in the presence of a palladium catalyst . Another method includes the reaction of anthranilic acid derivatives with orthoesters in ethanol, catalyzed by acetic acid . Additionally, a one-pot synthesis method using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The palladium-catalyzed cyclocarbonylation method is often preferred due to its high efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nitrogen nucleophiles, such as ethanolamine and aromatic amines, to form quinazolinone derivatives.
Cyclization Reactions: It can undergo cyclization to form novel heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include ethanolamine, aromatic amines (e.g., p-toluidine, p-anisidine), and glucosamine hydrochloride. Reaction conditions often involve refluxing in solvents like ethanol or pyridine .
Major Products Formed
The major products formed from these reactions are quinazolinone derivatives, which are valuable intermediates in the synthesis of various bioactive compounds .
Aplicaciones Científicas De Investigación
2-Ethoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of quinazolinone derivatives, which have potential therapeutic applications.
Biochemistry: It acts as a substrate inhibitor of human leukocyte elastase, making it useful in studying enzyme inhibition.
Material Science: Its derivatives are explored for their potential use in the development of new materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but contains a methyl group instead of an ethoxy group.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one: Contains a trifluoromethyl group, which significantly alters its reactivity and biological activity.
Uniqueness
2-Ethoxy-4H-3,1-benzoxazin-4-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2-ethoxy-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10-11-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMWCFXYLCVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)



![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)


